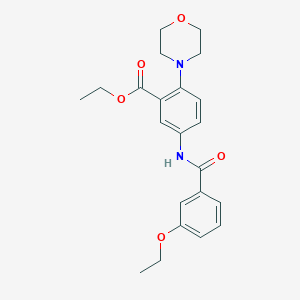![molecular formula C17H15BrN4O2S B250924 N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide](/img/structure/B250924.png)
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide is a complex organic compound that features a unique combination of a benzoxazole ring, a bromopyridine moiety, and a butanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Bromination of Pyridine: The bromopyridine moiety is introduced by brominating pyridine derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The bromopyridine and benzoxazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and bromopyridine moieties may facilitate binding to these targets, while the thioamide group could participate in covalent interactions or hydrogen bonding, modulating the activity of the target protein or enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(5-chloropyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
- N-{[2-(5-fluoropyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
- N-{[2-(5-methylpyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
Uniqueness
The presence of the bromine atom in N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C17H15BrN4O2S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-3-15(23)22-17(25)20-12-4-5-14-13(7-12)21-16(24-14)10-6-11(18)9-19-8-10/h4-9H,2-3H2,1H3,(H2,20,22,23,25) |
InChI Key |
QRPCJTZAHGEIBE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250843.png)
![Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250848.png)
![Propyl 2-(4-morpholinyl)-5-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250849.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B250855.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250857.png)
![Ethyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250858.png)

![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B250862.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250863.png)
